molecular formula C17H15ClN2O3S B028718 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one CAS No. 100827-80-3

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one

Cat. No. B028718
M. Wt: 362.8 g/mol
InChI Key: XOPXVJNGAQFSHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[1,4]diazepin-2-one derivatives typically involves multi-step organic reactions that begin with the coupling of 3-aminothiophene with α-amino acids, followed by a key step involving an uncatalysed Pictet–Spengler reaction. This reaction facilitates the cyclization to form the seven-membered diazepinone ring. The process has been optimized and applied to produce a series of derivatives including phenylalanine, alanine, and proline-based compounds (Denoyelle et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds showcases a seven-membered diazepinone ring, with the planar thieno and phenyl rings almost perpendicular to one another. This structural arrangement is crucial for their activity and interactions with biological targets. For instance, the temperature-dependent ordering of the methyl group in a closely related compound has been observed, affecting the crystal structure and intermolecular interactions (Dutkiewicz et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno[1,4]diazepin-2-one and its derivatives involves various reactions such as chlorination, nitration, and alkylation. These reactions facilitate the introduction of different substituents on the thieno[1,4]diazepin-2-one ring, altering their chemical properties and pharmacological activities. For example, chlorination and nitration have been described for the synthesis of substituted derivatives, highlighting the electrophilic substitution reactions characteristic of these compounds (Hromatka et al., 1973).

Physical Properties Analysis

The physical properties, including the crystal structure and temperature-dependent behavior of thienodiazepine derivatives, have been extensively studied. These studies reveal how changes in temperature influence the molecular conformation and ordering within the crystal lattice, which in turn affects the compound's solubility, melting point, and other physicochemical properties. Such insights are crucial for the development of pharmaceutical formulations (Dutkiewicz et al., 2012).

Chemical Properties Analysis

The chemical properties of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno[1,4]diazepin-2-one derivatives are influenced by their functional groups and structural conformation. These properties determine their reactivity, stability, and interaction with biological targets. The introduction of substituents through chemical reactions such as chlorination, nitration, and alkylation plays a vital role in modulating these chemical properties, making them suitable for various pharmacological applications (Hromatka et al., 1973).

Scientific Research Applications

Temperature-Dependent Structural Analysis

The compound 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, which is structurally similar to the specified molecule, demonstrates interesting temperature-dependent behaviors in its crystal structure. This compound crystallizes in a monoclinic P21/c space group, showcasing a seven-membered diazepine ring with approximate mirror symmetry. The planar thieno and phenyl rings are nearly perpendicular, with a significant dihedral angle. Notably, the methyl group exhibits disorder at room temperature but becomes progressively ordered at lower temperatures, indicating a temperature-driven transition in structural ordering. This property could have implications for the stability and reactivity of related compounds under varying thermal conditions G. Dutkiewicz, M. Kubicki, A. S. Dayananda, H. Yathirajan, A. Ramesha, 2012.

Synthesis and Pharmacological Properties

The synthesis and pharmacological exploration of thienodiazepines, a category closely related to the specified molecule, have been extensively studied. These compounds exhibit a range of activities, such as antipentylenetetrazole effects, attenuation of conflict behavior, inhibition of aggressive behavior, and muscle relaxant effects, without significant autonomic or neuroleptic side effects. This suggests their potential as anti-anxiety agents with distinct characteristics from benzodiazepines. The pharmacological profile of these compounds, including their rapid absorption and elimination half-life, underscores their relevance in therapeutic contexts and the importance of their structural characteristics in determining their biological activities T. Tsumagari, A. Nakajima, T. Fukuda, S. Shuto, T. Kenjo, Y. Morimoto, Y. Takigawa, 1978.

Vibrational Spectroscopic Analysis

The vibrational spectroscopic analysis of a compound similar to the specified molecule, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine, offers insight into its structural and electronic properties. Such analysis, combined with quantum mechanical methods, helps in understanding the molecular geometry, vibrational frequencies, and potential biological activities. This approach highlights the utility of spectroscopic techniques in elucidating the structural attributes that contribute to the pharmacological profiles of these compounds Tintu K. Kuruvilla, J. Prasana, S. Muthu, J. George, 2018.

properties

IUPAC Name

methyl 3-[5-(2-chlorophenyl)-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8H,6-7,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPPTVSGIOBODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546344
Record name Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one

CAS RN

100827-80-3
Record name Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100827-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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